1-([2,3'-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea

VEGFR-2 inhibition Kinase hinge binding Biaryl urea SAR

1-([2,3'-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 2034479-72-4) is a synthetic small molecule that merges a 2,3'-bipyridine hinge-binding motif with a 4-(trifluoromethyl)phenyl urea pharmacophore. This architecture places it within the class of biaryl urea kinase inhibitors, a family extensively validated against VEGFR-2 and DGAT1.

Molecular Formula C19H15F3N4O
Molecular Weight 372.351
CAS No. 2034479-72-4
Cat. No. B2413505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-([2,3'-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea
CAS2034479-72-4
Molecular FormulaC19H15F3N4O
Molecular Weight372.351
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C19H15F3N4O/c20-19(21,22)15-4-6-16(7-5-15)26-18(27)25-11-13-3-8-17(24-10-13)14-2-1-9-23-12-14/h1-10,12H,11H2,(H2,25,26,27)
InChIKeyRNWORRGXCDAHSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-([2,3'-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea – Structural & Pharmacophore Context for Procurement Evaluation


1-([2,3'-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 2034479-72-4) is a synthetic small molecule that merges a 2,3'-bipyridine hinge-binding motif with a 4-(trifluoromethyl)phenyl urea pharmacophore . This architecture places it within the class of biaryl urea kinase inhibitors, a family extensively validated against VEGFR-2 and DGAT1 [1][2]. The 2,3'-bipyridine fragment distinguishes it from simpler pyridyl or biphenyl variants by offering bidentate metal-coordination potential and a distinct spatial presentation to kinase hinge regions .

Why 1-([2,3'-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea Cannot Be Replaced by a Generic Biaryl Urea


Biaryl urea scaffolds exhibit extreme sensitivity to the identity and connectivity of the heteroaryl ring. In a systematic VEGFR-2 SAR study, moving from a biphenyl to a pyridine hinge binder altered enzymatic IC₅₀ values by >1000-fold [1]. Similarly, for DGAT1, replacing the central biphenyl with a 3-pyridyl group shifted cLogP and solubility by >10-fold while retaining potency [2]. The 2,3'-bipyridine arrangement in the target compound presents a unique regioisomeric geometry that is not recapitulated by 2,2'-, 2,4'-, or 3,3'-bipyridine analogs; each isomer displays distinct metal-binding and hydrogen-bonding vectors, making generic substitution chemically unreliable for assay reproducibility .

Quantitative Differentiation Evidence for 1-([2,3'-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea Versus Closest Analogs


VEGFR-2 Enzymatic Inhibition: Bipyridine Hinge Binder vs. Biphenyl Baseline

In a direct head-to-head SAR series, pyridine-containing biaryl ureas demonstrated strikingly enhanced VEGFR-2 inhibition relative to their biphenyl progenitors. The most potent analogs (L1, L9, W14, W15) achieved IC₅₀ values of 0.36, 0.22, 0.15, and 0.14 nM, representing a >1000-fold improvement over earlier biphenyl urea leads [1]. While the specific 2,3'-bipyridine compound was not individually profiled in that study, the class-level trend unequivocally demonstrates that heteroaryl hinge binders can reach sub-nanomolar potency, a range inaccessible to simple biphenyl ureas [1].

VEGFR-2 inhibition Kinase hinge binding Biaryl urea SAR

DGAT1 Inhibitory Activity and Solubility: Heteroaryl Urea vs. Biphenyl Urea Lead

In a DGAT1 inhibitor optimization campaign, heteroaryl urea analogs demonstrated both potent enzymatic inhibition and dramatically improved developability. Compound 44, a 3-pyridyl urea, exhibited an in vitro IC₅₀ of 17 nM against hDGAT1 and a 79% reduction in plasma triglycerides in an oral fat tolerance test in mice, alongside a 12-fold improvement in solubility over the biphenyl urea compound 4 [1]. This establishes that pyridine incorporation into biaryl ureas simultaneously enhances potency and physicochemical properties, a dual advantage relevant to the target compound's 2,3'-bipyridine architecture [1].

DGAT1 inhibition Triglyceride synthesis Solubility optimization

Ligand Geometry and Metal Coordination Potential: 2,3'-Bipyridine vs. Other Bipyridine Isomers

The 2,3'-bipyridine connectivity imposes a distinct N–N bite distance and torsional profile compared to the symmetric 2,2'- and 4,4'-isomers. Literature on bipyridine–urea hybrid ligands demonstrates that regioisomeric identity controls both the geometry of metal complexes and the strength of urea-mediated hydrogen bonding [1]. In the context of the target compound, the 5-ylmethyl substitution on the 2,3'-bipyridine ring further differentiates it from 3- or 4-ylmethyl analogs, altering the spatial relationship between the urea pharmacophore and the bipyridine unit . Although no direct comparative metal-binding Kd values are available for this exact compound, the geometric uniqueness is structurally quantifiable: the 2,3'-connectivity yields a calculated N–N distance of ~3.8 Å versus ~2.6 Å for 2,2'-bipyridine, a difference that determines whether a metal center can be chelated in a bidentate or monodentate fashion [2].

Metal coordination Supramolecular chemistry Catalyst design

Trifluoromethyl Metabolic Stability: 4-CF₃-Phenyl Urea vs. Non-Fluorinated Phenyl Ureas

The presence of a trifluoromethyl group at the para position of the phenyl ring is a well-established strategy for enhancing metabolic stability in drug-like molecules. In the context of biaryl ureas, the 4-CF₃ substituent reduces CYP450-mediated oxidation at the phenyl ring, a primary metabolic soft spot [1]. While specific microsomal stability data for this compound are not publicly available, class-level in vitro data demonstrate that 4-CF₃-phenyl urea derivatives exhibit half-lives in human liver microsomes (HLM) that are typically 2–5× longer than their non-fluorinated phenyl urea counterparts [1]. In the DGAT1 inhibitor series, a related 3-pyridyl urea with a CF₃-substituted phenyl ring demonstrated a cLogP reduction of ~1.5 units relative to the biphenyl urea, maintaining favorable permeability while reducing lipophilic metabolic liabilities [2].

Metabolic stability Fluorine substitution Half-life enhancement

Recommended Research & Industrial Application Scenarios for 1-([2,3'-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea Based on Evidenced Differentiation


VEGFR-2 Kinase Inhibitor Probe Development Leveraging Sub-Nanomolar Class Potency

Given the class-level evidence that bipyridine-containing aryl ureas achieve VEGFR-2 IC₅₀ values as low as 0.14 nM [1], this compound is optimally suited as a starting scaffold for anti-angiogenesis probe discovery. The 2,3'-bipyridine hinge binder offers a geometry distinct from the 2,2'- and 2,4'-isomers used in earlier series, potentially enabling exploration of novel binding modes within the VEGFR-2 ATP pocket. Researchers should benchmark this compound against Sorafenib (IC₅₀ ~90 nM for VEGFR-2) as a reference control [1].

DGAT1 Inhibitor Lead Optimization with Built-in Solubility Advantage

The established ability of heteroaryl ureas to deliver 12-fold solubility improvements over biphenyl urea leads while retaining nanomolar DGAT1 potency [2] positions this compound as a valuable lead for metabolic disease programs. The 4-CF₃ substituent further contributes to cLogP reduction, addressing a key liability of earlier biphenyl urea DGAT1 inhibitors. This compound can serve as a direct comparator to compound 44 (IC₅₀ = 17 nM) in enzymatic and cellular triglyceride synthesis assays [2].

Asymmetric Metal-Chelating Ligand for Catalysis and Supramolecular Chemistry

The unique N–N distance of ~3.8 Å in 2,3'-bipyridine, combined with the urea hydrogen-bonding donor/acceptor unit, creates an asymmetric ligand framework that cannot be replicated by symmetric 2,2'- or 4,4'-bipyridine [3]. This compound should be prioritized for studies of metal-directed self-assembly, enantioselective catalysis, and metallo-supramolecular architectures where monodentate or asymmetric bidentate coordination is desired. Researchers synthesizing coordination polymers or MOFs can exploit the distinct spatial presentation of the urea and bipyridine units [3].

Structure-Activity Relationship (SAR) Anchor Point for Kinase Selectivity Profiling

The compound's position at the intersection of two validated pharmacophore classes (biaryl urea kinase inhibitors and bipyridine metal chelators) makes it an ideal anchor point for kinome-wide selectivity profiling. Its 2,3'-bipyridine moiety may reduce off-target binding to kinases that preferentially recognize 2,2'-bipyridine or monopyridine hinge binders, based on geometric incompatibility. Comparative profiling against a panel of 50–100 kinases, using Sorafenib and related pyridine ureas as controls, would quantify this selectivity advantage [1].

Quote Request

Request a Quote for 1-([2,3'-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.